molecular formula C22H25ClN2O9 B564258 Dehydro Amlodipine Oxalate CAS No. 1216406-90-4

Dehydro Amlodipine Oxalate

Cat. No. B564258
CAS RN: 1216406-90-4
M. Wt: 496.897
InChI Key: VAHKAMHZXZAAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro Amlodipine Oxalate (DAO) is an important and versatile compound used in various scientific research applications. It is the active metabolite of amlodipine, a calcium channel blocker used to treat hypertension. DAO has been found to have numerous biochemical and physiological effects, making it a useful tool in various scientific research applications.

Scientific Research Applications

Antioxidant and Anti-Hypertensive Effects

Dehydro amlodipine oxalate, commonly known as amlodipine, exhibits notable antioxidant effects on blood vessels and has been studied for its potential in reducing oxidative stress in the brain. This effect is particularly evident in hypertensive patients, as demonstrated by Hirooka et al. (2006), who found that amlodipine treatment reduced oxidative stress in stroke-prone hypertensive rats.

Role in Metabolism and Pharmacokinetics

The metabolism of amlodipine in human liver microsomes has been a subject of study, focusing on the role of CYP3A4/5 in its dihydropyridine dehydrogenation. Zhu et al. (2014) highlighted the significant activity of CYP3A4 in amlodipine dehydrogenation, providing insights into its metabolic clearance in humans (Zhu et al., 2014).

Enantiomeric Separation and Analysis

The separation of amlodipine enantiomers has been explored for its pharmaceutical implications. Hancu et al. (2015) developed a capillary electrophoresis method for this purpose, which could be beneficial for routine pharmaceutical applications (Hancu et al., 2015).

Pharmacodynamic Properties

Amlodipine's pharmacodynamic properties have been studied in relation to cardiovascular diseases. The impact of amlodipine on serum and aortic cholesterol, lipid peroxidation, antioxidant status, and aortic histology in cholesterol-fed rabbits was investigated by Turgan et al. (2003). Their findings suggest that amlodipine has atheroprotective effects through its interaction with cellular antioxidants (Turgan et al., 2003).

Pharmacokinetic and Bioequivalence Studies

The pharmacokinetics and bioequivalence of amlodipine have been extensively studied, as evidenced by Liu et al. (2009), who evaluated the bioavailability and bioequivalence of different amlodipine formulations in healthy Chinese volunteers (Liu et al., 2009).

Mechanism of Action

Target of Action

Dehydro Amlodipine Oxalate is a derivative of Amlodipine, a popular antihypertensive drug . Amlodipine belongs to the group of drugs called dihydropyridine calcium channel blockers . Its primary targets are the peripheral blood vessels . Due to their selectivity for the peripheral blood vessels, dihydropyridine calcium channel blockers are associated with a lower incidence of myocardial depression and cardiac conduction abnormalities than other calcium channel blockers .

Mode of Action

Amlodipine exerts its action through inhibition of calcium influx into vascular smooth muscle cells and myocardial cells . This results in a reduction in peripheral vascular resistance, causing a decrease in blood pressure . Amlodipine also has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Amlodipine is the calcium signaling pathway. By blocking the influx of calcium into vascular smooth muscle cells, Amlodipine prevents the contraction of these cells, leading to vasodilation . This reduces peripheral vascular resistance and lowers blood pressure .

Pharmacokinetics

Amlodipine, the parent compound, is known to be a long-acting, lipophilic drug This suggests that Dehydro Amlodipine Oxalate may have similar properties

Result of Action

The primary result of Amlodipine’s action is a decrease in blood pressure . This is achieved through the relaxation and dilation of the peripheral blood vessels . Amlodipine is commonly used in the treatment of high blood pressure and angina .

properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHKAMHZXZAAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675661
Record name Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216406-90-4
Record name Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.